1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone

Description

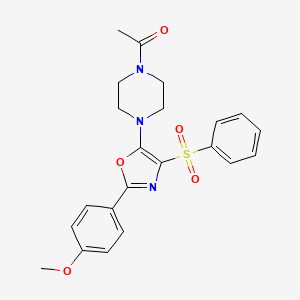

The compound 1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone features a piperazine-ethanone core linked to a phenylsulfonyl-substituted oxazole ring bearing a 4-methoxyphenyl group at position 2. This structure combines sulfonamide, heterocyclic (oxazole), and aryl ether functionalities, which are common in bioactive molecules targeting antiproliferative, antipsychotic, or antifungal pathways .

Properties

IUPAC Name |

1-[4-[4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5S/c1-16(26)24-12-14-25(15-13-24)22-21(31(27,28)19-6-4-3-5-7-19)23-20(30-22)17-8-10-18(29-2)11-9-17/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKAFQSHDBLKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(2-(4-Methoxyphenyl)-4-(phenylsulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the realm of analgesic and anti-inflammatory effects. This article examines the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : CHNOS

- Molecular Weight : 441.5 g/mol

- CAS Number : 946378-55-8

Synthesis

The synthesis of this compound involves the reaction of various precursors, typically including piperazine derivatives and oxazolones. The process can be optimized for yield and purity through various organic synthesis techniques, including cyclo-condensation reactions.

Analgesic Activity

Research indicates that compounds similar to this compound exhibit notable analgesic properties. A study evaluating the analgesic effects of related oxazolones demonstrated significant inhibition in pain response using writhing and hot plate tests in animal models .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays have shown that similar compounds can reduce inflammatory markers in cell cultures .

Case Study 1: Analgesic Efficacy

In a controlled study, mice treated with a related oxazolone derivative exhibited a significant reduction in pain scores compared to control groups. The median lethal dose (LD50) was established, indicating a favorable safety profile for further development .

Case Study 2: Inhibition of Tyrosinase Activity

Another study focused on the inhibitory effects of piperazine derivatives on tyrosinase, an enzyme involved in melanin production. The results showed that compounds structurally related to this compound effectively reduced enzyme activity in a dose-dependent manner, suggesting potential applications in hyperpigmentation disorders .

Summary of Findings

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The evidence highlights several ethanone-piperazine derivatives with modifications in sulfonyl groups, heterocyclic rings, or aryl substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations:

- Sulfonyl Group Variations : Trifluoromethyl (7f) or bromo (7j) substituents on the sulfonyl group lower melting points (e.g., 7f: 165–167°C vs. 7e: 131–134°C), suggesting altered crystallinity and solubility .

Pharmacological Activity Trends

- Antiproliferative Activity : Tetrazole-piperazine sulfonamides (e.g., 7e, 7f) show preliminary antiproliferative effects, with trifluoromethyl groups enhancing potency due to increased electronegativity . The target compound’s oxazole ring may confer distinct selectivity compared to tetrazole derivatives.

- Antipsychotic Potential: Biphenyl-piperazine analogs () exhibit anti-dopaminergic and anti-serotonergic activities, with methoxy and chloro substituents reducing catalepsy risk. The target compound’s 4-methoxyphenyl group may similarly modulate receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.